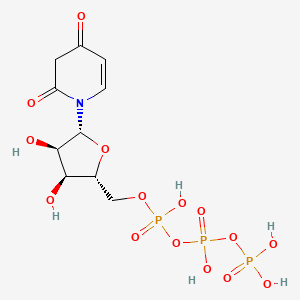

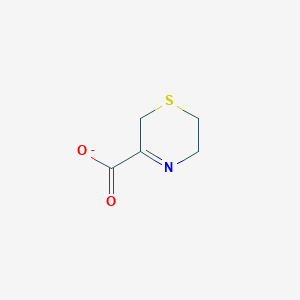

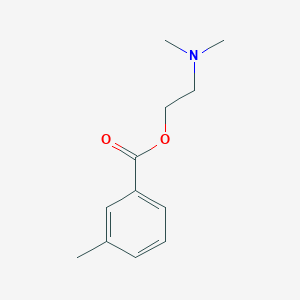

![molecular formula C22H20O10 B1257567 (2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one](/img/structure/B1257567.png)

(2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one is a class of bacteriocins synthesized by lactic acid bacteria, specifically Enterococcus species. These compounds are polyketide antibiotics effective against various foodborne pathogens, including Listeria monocytogenes and Bacillus species . This compound has a caged, tricyclic, nonaromatic core and is known for its proteolytic degradability in the gastrointestinal tract, making it useful for controlling foodborne pathogens via human consumption .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of enterocin involves a biomimetic reaction cascade. The key step is a late-stage biomimetic reaction involving two intramolecular aldol reactions, which establish four of the seven stereogenic centers . The pivotal precursor for this cascade reaction is assembled from three readily available building blocks, with a chiral dithioacetal representing the core fragment .

Industrial Production Methods: Industrial production of enterocin typically involves fermentation processes using Enterococcus species. The initial purification process includes ammonium sulfate precipitation, acetone precipitation, and ethanol extraction with macroporous resins . Advanced purification techniques such as cation-exchange chromatography and gel-filtration are also employed .

Analyse Chemischer Reaktionen

Types of Reactions: (2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s highly oxygenated polyketide structure allows for multiple functional group transformations .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often employ reagents like thionyl chloride and phosphorus tribromide.

Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of enterocin, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

(2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying polyketide biosynthesis and biomimetic synthesis pathways.

Biology: Investigated for its role in microbial ecology and as a natural antimicrobial agent.

Industry: Utilized in food preservation to inhibit the growth of foodborne pathogens and extend shelf life.

Wirkmechanismus

(2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one exerts its effects primarily by disrupting the cell membrane of target bacteria. It acts by inhibiting the synthesis of cell membrane components or by forming pores in the membrane, leading to cell lysis . The compound is more effective against Gram-positive bacteria due to their simpler cell wall structure .

Vergleich Mit ähnlichen Verbindungen

Nisin: Another bacteriocin produced by Lactococcus lactis, effective against a broad range of Gram-positive bacteria.

Pediocin: Produced by Pediococcus species, known for its strong activity against Listeria monocytogenes.

Lactacin F: Produced by Lactobacillus johnsonii, effective against various lactic acid bacteria.

Uniqueness of (2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one: this compound is unique due to its caged, tricyclic structure and its specific activity against certain foodborne pathogens. Unlike nisin and pediocin, enterocin has a broader spectrum of activity and is more effective in complex food matrices .

Eigenschaften

Molekularformel |

C22H20O10 |

|---|---|

Molekulargewicht |

444.4 g/mol |

IUPAC-Name |

(2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one |

InChI |

InChI=1S/C22H20O10/c1-30-11-7-12(31-14(23)8-11)16-20(27)9-13-18(25)21(16,28)17(22(20,29)19(26)32-13)15(24)10-5-3-2-4-6-10/h2-8,13,16-18,25,27-29H,9H2,1H3/t13?,16?,17-,18?,20?,21?,22+/m0/s1 |

InChI-Schlüssel |

CTBBEXWJRAPJIZ-QECDAJHSSA-N |

Isomerische SMILES |

COC1=CC(=O)OC(=C1)C2C3(CC4C(C2([C@@H]([C@]3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |

Kanonische SMILES |

COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |

Synonyme |

enterocin vulgamycin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

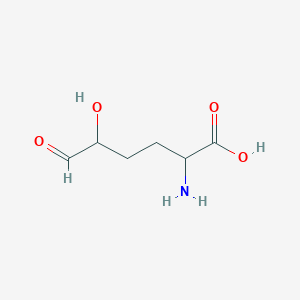

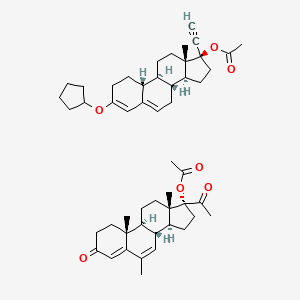

![(8S,9S,13S,14S)-17-[di(propan-2-yl)carbamoyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-sulfonic acid](/img/structure/B1257484.png)

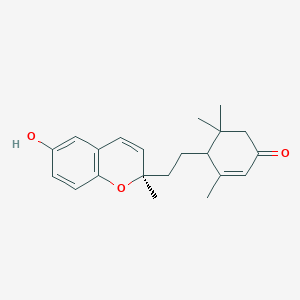

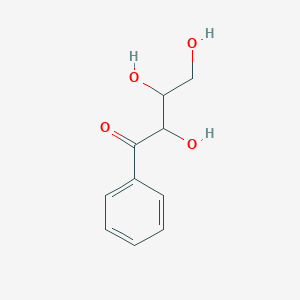

![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-7-iodo-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1257486.png)

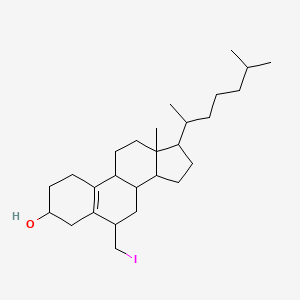

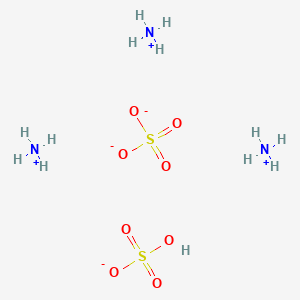

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1Z)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide;hydrochloride](/img/structure/B1257488.png)

![(8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,7,17-triol](/img/structure/B1257507.png)